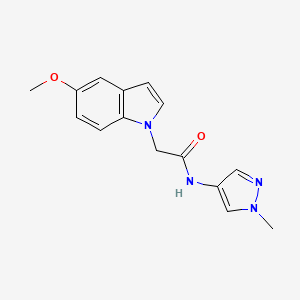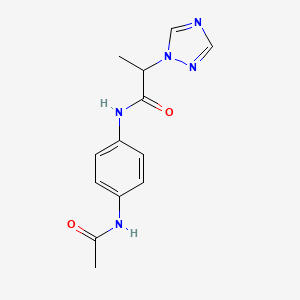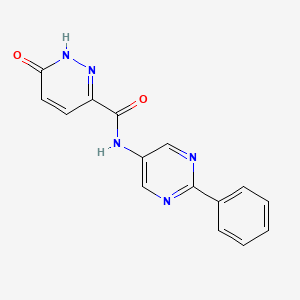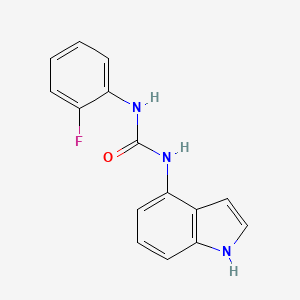
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea involves the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of glycogen synthase kinase 3, which is involved in the regulation of glucose metabolism and cell signaling. Additionally, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea inhibits the activity of p38 mitogen-activated protein kinase, which is involved in inflammation and stress response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis method of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea is a multi-step process that involves the reaction of 2-fluoroaniline with 4-chloro-1H-indole to form 1-(2-fluorophenyl)-3-(4-chloro-1H-indol-1-yl)urea. This intermediate is then treated with potassium carbonate and N,N-dimethylformamide to form the final product, 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea.
Scientific Research Applications
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea has been extensively studied in the field of medicinal chemistry. It has shown potential in the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the activity of several enzymes and proteins, including cyclin-dependent kinases, glycogen synthase kinase 3, and p38 mitogen-activated protein kinase. These enzymes and proteins are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBBKTXPNRURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
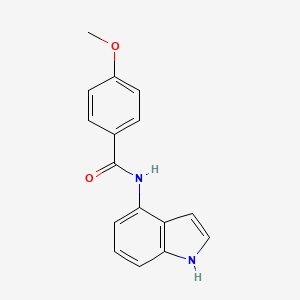
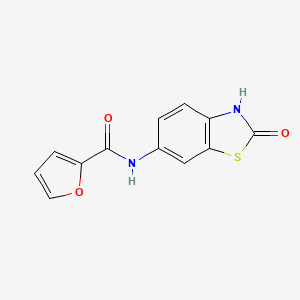
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
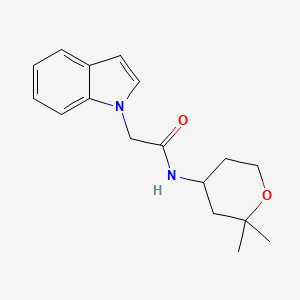
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
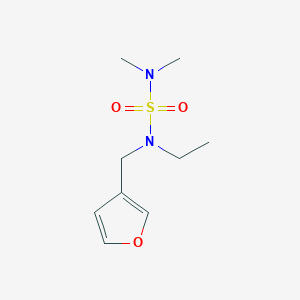

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
